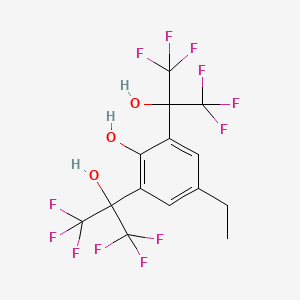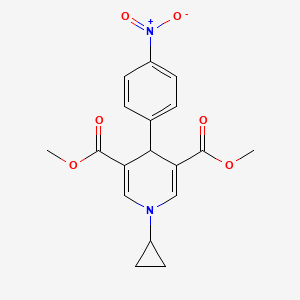
4-Ethyl-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-エチル-2,6-ビス(1,1,1,3,3,3-ヘキサフルオロ-2-ヒドロキシプロパン-2-イル)フェノール: は、フッ素化されたフェノール誘導体です。この化合物は、フェノール環に2つのヘキサフルオロイソプロパノール基が結合した独特の化学構造で知られています。フッ素原子の存在は、この化合物に独特の性質を与え、さまざまな科学的および産業的用途において価値のあるものとなっています。
2. 製法
合成経路と反応条件: 4-エチル-2,6-ビス(1,1,1,3,3,3-ヘキサフルオロ-2-ヒドロキシプロパン-2-イル)フェノールの合成は、通常、以下の手順を伴います。
出発物質: 合成は、2,6-ジメチルフェノールと1,1,1,3,3,3-ヘキサフルオロアセトンの調製から始まります。
反応: 2,6-ジメチルフェノールと1,1,1,3,3,3-ヘキサフルオロアセトンとの反応は、硫酸などの強酸触媒の存在下、制御された温度条件下で行われます。
精製: 得られた生成物は、再結晶またはカラムクロマトグラフィーなどの技術を使用して精製され、目的の化合物を高純度で得ます。
工業生産方法: 工業的には、この化合物の生産は、効率的かつ費用対効果の高い合成を確実にするために、大規模反応器と連続フロープロセスを使用する場合があります。自動化システムと高度な精製技術の使用は、高収率と一貫した品質を達成するのに役立ちます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dimethylphenol and 1,1,1,3,3,3-hexafluoroacetone.
Reaction: The reaction between 2,6-dimethylphenol and 1,1,1,3,3,3-hexafluoroacetone is carried out in the presence of a strong acid catalyst, such as sulfuric acid, under controlled temperature conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and consistent quality.
化学反応の分析
反応の種類:
酸化: この化合物は酸化反応を受け、キノン誘導体の生成につながります。
還元: 還元反応は、フェノール基を対応するヒドロキノンに変換できます。
置換: 求電子置換反応は、さまざまな置換基をフェノール環に導入できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 臭素や硝酸などの試薬は、それぞれハロゲン化またはニトロ化反応に使用できます。
主要な生成物:
酸化: キノン誘導体。
還元: ヒドロキノン誘導体。
置換: ハロゲン化またはニトロ化されたフェノール誘導体。
4. 科学研究への応用
化学:
- この化合物は、その高い極性と反応性中間体を安定化させる能力のために、さまざまな有機反応における溶媒として使用されます。
- それは、高度な用途のためのフッ素化されたポリマーや材料の合成に使用されます。
生物学:
- この化合物のユニークな構造は、酵素相互作用とタンパク質のフォールディングを研究するための貴重なツールとなっています。
医学:
- 医薬品中間体としての可能性と薬物送達システムにおける役割について、研究が進められています。
工業:
- その化学的安定性と過酷な環境に対する耐性のために、高性能コーティング、接着剤、シーラントの製造に使用されています。
科学的研究の応用
Chemistry:
- The compound is used as a solvent in various organic reactions due to its high polarity and ability to stabilize reactive intermediates.
- It is employed in the synthesis of fluorinated polymers and materials for advanced applications.
Biology:
- The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein folding.
Medicine:
- Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.
Industry:
- It is used in the production of high-performance coatings, adhesives, and sealants due to its chemical stability and resistance to harsh environments.
作用機序
4-エチル-2,6-ビス(1,1,1,3,3,3-ヘキサフルオロ-2-ヒドロキシプロパン-2-イル)フェノールの作用機序は、水素結合と疎水性相互作用を介した分子標的との相互作用を伴います。フッ素原子の存在は、これらの相互作用への参加能力を高め、結合親和性と特異性の向上につながります。この化合物は、酵素活性を調節し、生化学的経路に影響を与えることができ、生化学研究における貴重なツールとなっています。
類似化合物との比較
類似化合物:
1,1,1,3,3,3-ヘキサフルオロ-2-プロパノール: フェノール環がない類似のフッ素化された基を持つ関連する化合物。
2,6-ジ-tert-ブチル-4-エチルフェノール: フェノール環に異なる置換基を持つ別のフェノール誘導体。
独自性:
- 4-エチル-2,6-ビス(1,1,1,3,3,3-ヘキサフルオロ-2-ヒドロキシプロパン-2-イル)フェノールにおける2つのヘキサフルオロイソプロパノール基の存在は、高い極性、化学的安定性、反応性中間体を安定化させる能力などのユニークな性質を与えます。これらの特性により、他の類似化合物とは異なり、特殊な用途で価値のあるものとなっています。
特性
分子式 |
C14H10F12O3 |
|---|---|
分子量 |
454.21 g/mol |
IUPAC名 |
4-ethyl-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol |
InChI |
InChI=1S/C14H10F12O3/c1-2-5-3-6(9(28,11(15,16)17)12(18,19)20)8(27)7(4-5)10(29,13(21,22)23)14(24,25)26/h3-4,27-29H,2H2,1H3 |
InChIキー |
WECMHMOIORSWKO-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)O)C(C(F)(F)F)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11639632.png)

![{(1Z)-1-[(4-ethoxyphenyl)imino]-4,4,8-trimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(furan-2-yl)methanone](/img/structure/B11639643.png)
![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11639645.png)
![2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639651.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-methylcyclohexane-1-carboxamide](/img/structure/B11639653.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11639671.png)
![3-amino-7,7-dimethyl-5-oxo-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11639672.png)
![(2Z)-6-methyl-2-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11639679.png)
![prop-2-en-1-yl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639689.png)
![3-hexyl-4,8-dimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11639697.png)
![2,5-Pyrrolidinedione, 3-[[2-(4-morpholinyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11639702.png)

